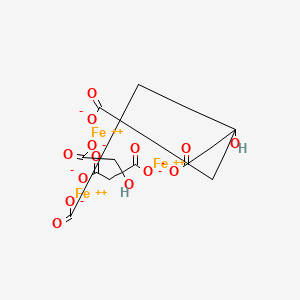
Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate
Cat. No. B8483166
M. Wt: 545.73 g/mol
InChI Key: PFKAKHILNWLJRT-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
Patent
US08216340B2
Procedure details


Comparative Example using a Cu(II) salt: An Fe(II) solution was prepared by dissolving 98 g of Iron(II) sulfate heptahydrate in deionized water in a 1 liter glass beaker while adjusting the final weight of the solution to 400 g. A sodium citrate solution was prepared by dissolving 168 g of trisodium citrate dehydrate in deionized water in a 600 ml glass beaker while adjusting the final weight of the solution to 560 g. The sodium citrate solution was added rapidly to the iron(II) sulfate solution to form an iron(II) citrate solution. 29.25 g of copper(II) sulfate pentahydrate was dissolved in deionized water while adjusting the final weight of the solution to 300 g. The iron(II) citrate solution was then added rapidly to the copper (II) sulfate solution while mixing. Under these conditions, the reduction of the copper powder was incomplete and particles had a nodular/lumpy surface appearance.
[Compound]
Name
Cu(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Iron(II) sulfate heptahydrate
Quantity
98 g
Type
reactant
Reaction Step Two


[Compound]
Name
glass
Quantity
1 L
Type
solvent
Reaction Step Two



[Compound]
Name
glass
Quantity
600 mL
Type
solvent
Reaction Step Three


Name
iron(II) sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2:13].[C:14]([O-:26])(=[O:25])[CH2:15][C:16]([CH2:21][C:22]([O-:24])=[O:23])([C:18]([O-:20])=[O:19])[OH:17].[Na+:27].[Na+].[Na+].S([O-])([O-])(=O)=O.[Fe+2]>O>[C:14]([O-:26])(=[O:25])[CH2:15][C:16]([CH2:21][C:22]([O-:24])=[O:23])([C:18]([O-:20])=[O:19])[OH:17].[Na+:27].[Na+:27].[Na+:27].[C:14]([O-:26])(=[O:25])[CH2:15][C:16]([CH2:21][C:22]([O-:24])=[O:23])([C:18]([O-:20])=[O:19])[OH:17].[Fe+2:13].[C:14]([O-:26])(=[O:25])[CH2:15][C:16]([CH2:21][C:22]([O-:24])=[O:23])([C:18]([O-:20])=[O:19])[OH:17].[Fe+2:13].[Fe+2:13] |f:0.1.2.3.4.5.6.7.8,9.10.11.12,13.14,16.17.18.19,20.21.22.23.24|
|
Inputs


Step One
[Compound]
|
Name
|
Cu(II)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
Iron(II) sulfate heptahydrate
|
|
Quantity
|
98 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
[Compound]
|
Name
|
glass
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
168 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
[Compound]
|
Name
|
glass
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
|
Name
|
iron(II) sulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Fe+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Fe+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Fe+2].[Fe+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
